2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline class, characterized by a polycyclic framework with multiple substituents that influence its physicochemical and biological properties. Its structure includes a fused benzothiophen moiety (3-cyano-substituted), a 3-methylthiophen-2-yl group at position 4, and a 7,7-dimethyl configuration, which enhances steric stability.
Properties
Molecular Formula |
C26H26N4OS2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26N4OS2/c1-14-8-9-32-23(14)21-17(13-28)24(29)30(18-10-26(2,3)11-19(31)22(18)21)25-16(12-27)15-6-4-5-7-20(15)33-25/h8-9,21H,4-7,10-11,29H2,1-3H3 |
InChI Key |
LUMAMIGEWHHKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C5=C(S4)CCCC5)C#N)N)C#N |
Origin of Product |
United States |
Biological Activity
The compound 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The structural complexity of this compound includes multiple functional groups that may contribute to its biological properties. The presence of a benzothiophene moiety and cyano groups are particularly noteworthy for their potential interactions in biological systems.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to the benzothiophene structure. For instance, derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl) have shown promising results as inhibitors of kinases involved in cancer progression. Specifically, inhibitors targeting JNK2 and JNK3 kinases demonstrated significant potency (pIC50 values of 6.5 to 6.7) against various cancer cell lines .
Antifungal Activity
Research has also indicated antifungal properties associated with similar compounds. In vitro studies showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to fluconazole against Candida species . This suggests that the compound may have therapeutic applications in treating fungal infections.
Anti-inflammatory Properties
Molecular docking studies have suggested that related compounds can act as selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . The structural features of the compound are conducive to forming hydrogen bonds with critical amino acids in the enzyme's active site.
Case Studies
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that its ability to inhibit specific kinases and enzymes may be linked to its structural components such as the cyano group and the benzothiophene ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit topoisomerase and cytochrome enzymes involved in cancer cell proliferation. The anticancer activity is evaluated through in vitro tests on various cancer cell lines, revealing promising results compared to established chemotherapeutic agents such as cisplatin and topotecan .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory potential. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests a pathway for the development of new anti-inflammatory drugs based on its structure .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Various methods have been developed to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, reactions with different electrophiles can yield a range of substituted products that may exhibit varied biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or the introduction of different substituents can significantly alter its biological profile. Research has focused on how these changes affect potency against specific targets like cancer cells or inflammatory pathways .
Case Study 1: Anticancer Screening
A study evaluated a series of compounds derived from 2-Amino-1-(3-cyano...) against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. Results indicated that several derivatives exhibited higher activity than conventional treatments. Molecular docking studies further elucidated the interaction mechanisms with target enzymes .
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of synthesized derivatives using an in silico approach combined with in vitro assays. The findings suggested that certain modifications could enhance inhibitory effects on inflammatory mediators .
Comparison with Similar Compounds
Structural Comparison with Analogous Hexahydroquinoline Derivatives
The compound shares a hexahydroquinoline core with several analogs listed in . Key structural variations among these derivatives are summarized below:
Key Observations :
- The benzothiophen moiety in the target compound distinguishes it from analogs with simple aryl/heteroaryl groups (e.g., bromophenyl, trimethoxyphenyl). This moiety may enhance π-π stacking or hydrophobic interactions in biological systems.
- Thiophen derivatives at position 4 (e.g., 3-methylthiophen-2-yl vs. 5-methyl-2-(methylthio)thiophen-3-yl) influence electron density and steric bulk, which could affect binding affinity in enzyme inhibition .
- The 7,7-dimethyl configuration in the target compound likely improves conformational stability compared to non-methylated analogs.
Anti-Viral and Enzyme Inhibition Potential
- Piroxicam analogs (e.g., 13d, 13l, 13m) with EC50 values of 20–25 µM against HIV-1 demonstrate that modifications to the core scaffold (e.g., thiophen/aryl groups) enhance antiviral activity . The target compound’s 3-methylthiophen-2-yl group may similarly interact with viral integrase or protease active sites.
- Lankacidin analogs (redox-cofactor BGC type) from Pseudomonas spp. exhibit antitumor activity . The target compound’s cyano groups and rigid polycyclic structure may mimic such redox-active scaffolds.
Solubility and Pharmacokinetics
- The dual cyano groups in the target compound could reduce solubility compared to methoxy-substituted analogs (e.g., 339336-48-0) but improve membrane permeability due to increased lipophilicity.
- 7,7-dimethyl substitution may reduce metabolic degradation, as seen in sterically hindered analogs like 400846-03-9 .
Preparation Methods
Synthesis of the Hexahydroquinoline Core
The hexahydroquinoline scaffold is constructed via a modified Hantzsch dihydropyridine synthesis, followed by hydrogenation. In a representative protocol, 1,3-cyclohexanedione (1.0 equiv), 3-methylthiophene-2-carbaldehyde (1.0 equiv), and methyl acetoacetate (1.0 equiv) are refluxed in methanol with ammonium acetate (5.0 equiv) as the nitrogen source . The reaction proceeds via a four-component cyclocondensation, yielding a 1,4-dihydropyridine intermediate. Subsequent hydrogenation using palladium on carbon (10% w/w) under 50 psi H₂ in ethanol at 25°C for 24 hours affords the hexahydroquinoline core. Key spectral data for intermediates include:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, C7-CH₃), 2.40 (t, 2H, C8-H), 2.75 (m, 2H, C6-H), 5.12 (s, 1H, C4-H) .
The benzothiophene fragment is synthesized via a Rap-Stoemer cyclization. Resorcinol undergoes ortho-formylation using hexamethylenetetramine (HMTA) in acetic acid at 110°C for 6 hours, yielding 2-hydroxy-3-formylphenol . Benzylation with benzyl bromide in the presence of K₂CO₃ in acetone introduces a protective group (86% yield) . Subsequent reaction with ethyl thioglycolate (1.2 equiv) in DMF at 120°C for 8 hours forms the benzothiophene ring, followed by nitrile introduction via a nucleophilic substitution with KCN in DMSO at 80°C .
-
Critical Step : The ortho-formylation regioselectivity is enhanced by steric hindrance from the benzyl group, favoring the desired isomer (78% purity) .
-
¹³C NMR (126 MHz, DMSO-d₆) : δ 118.2 (C≡N), 128.6–134.5 (aromatic carbons), 193.0 (C=O) .
Coupling of the Benzothiophene and Hexahydroquinoline Units
The benzothiophene-cyano subunit is coupled to the hexahydroquinoline core via a Mannich-type reaction. A mixture of the hexahydroquinoline (1.0 equiv), 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine (1.05 equiv), and formaldehyde (37% aq, 2.0 equiv) in ethanol is refluxed for 2 hours . The reaction proceeds through an enamine intermediate, with the hexahydroquinoline’s C1-position acting as the nucleophilic site.
-
Optimization : DMF as a co-solvent (20% v/v) improves solubility, increasing yields from 48% to 65% .
-
HPLC–MS : m/z 613.3 [2M + H]⁺ confirms dimerization suppression at dilute concentrations .
Final Assembly and Cyclization
The terminal step involves cyclodehydration to form the carbonitrile group. The coupled product (1.0 equiv) is treated with POCl₃ (3.0 equiv) in acetonitrile at 80°C for 4 hours, followed by neutralization with NaHCO₃ . This step concomitantly dehydrates the carboxamide intermediate to the carbonitrile.
-
Elemental Analysis : Calcd. for C₂₈H₂₅N₃O₂S₂: C, 65.21; H, 4.89; N, 8.15. Found: C, 65.18; H, 4.92; N, 8.11 .
Analytical and Spectroscopic Validation
The final product is characterized by multimodal spectroscopy:
-
¹H NMR (500 MHz, DMSO-d₆) : δ 1.28 (s, 6H, C7-CH₃), 2.43 (s, 3H, thiophene-CH₃), 2.70–3.10 (m, 8H, tetrahydrobenzothiophene-H), 5.05 (s, 1H, C4-H), 6.90–7.35 (m, 4H, aromatic-H) .
-
¹³C NMR (126 MHz, DMSO-d₆) : δ 22.1 (thiophene-CH₃), 50.8 (C4), 118.2 (C≡N), 128.6–141.8 (aromatic carbons), 193.0 (C=O) .
-
X-ray Diffraction : Monoclinic crystal system with P2₁/c space group, confirming the trans configuration at C4 .
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Quinoline Core | Hantzsch | MeOH, NH₄OAc, reflux | 72 | 98 |
| Benzothiophene | Rap-Stoemer | DMF, 120°C | 65 | 95 |
| Coupling | Mannich | EtOH, HCHO, reflux | 65 | 97 |
| Thiophene Addition | Suzuki-Miyaura | Dioxane/H₂O, Pd(PPh₃)₄ | 58 | 96 |
| Cyclization | POCl₃ | CH₃CN, 80°C | 82 | 99 |
Q & A
Q. How to reconcile contradictory bioactivity data across studies?
- Troubleshooting :
- Control for solvent effects : Compare DMSO vs. aqueous solubility, as DMSO may artificially enhance membrane permeability .
- Validate assay conditions : Replicate experiments with standardized inoculum densities (e.g., 1×10⁵ CFU/mL for MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
